4-(Phenylthio)octanophenone
Description
Significance and Contextual Placement within Organic Chemistry
The significance of 4-(Phenylthio)octanophenone in organic chemistry stems from its identity as a diaryl sulfide (B99878) derivative containing a long-chain alkyl ketone. This bifunctional nature provides multiple reactive sites for chemical transformations. The ketone's carbonyl group is a classic site for nucleophilic additions and reactions at the alpha-carbon, while the thioether linkage can be oxidized to sulfoxides and sulfones or participate in various metal-catalyzed cross-coupling reactions. This positions the compound as a valuable building block for constructing more elaborate molecules, potentially serving as an intermediate in the synthesis of pharmaceuticals and specialized organic materials. lookchem.com
Historical Perspectives on Related Phenylthio- and Octanophenone (B1677104) Scaffolds in Research
The foundational scaffolds of this compound have been subjects of chemical research for many years.
Phenylthio Scaffolds : Compounds containing the phenylthio group, particularly α-(phenylthio) ketones and aldehydes, have a long history as versatile intermediates in organic synthesis. researchgate.net Research has demonstrated their utility in various transformations, including stereospecific rearrangements and as precursors for α,β-unsaturated ketones. researchgate.nettandfonline.com The phenylthio group has been instrumental in novel synthetic routes, such as the phenylthio migration reaction used to create 1,3- and 1,4-diketones. ijpras.com The introduction of phenylthio substituents into cyclic ketones has also been an area of study. acs.org
Octanophenone Scaffolds : Octanophenone and its derivatives have been utilized as model compounds in analytical chemistry. chemsrc.commedchemexpress.com Specifically, octanophenone is employed as a test compound in high-performance liquid chromatography (HPLC) to investigate the properties and performance of different stationary phases, such as C18 columns. chemsrc.commedchemexpress.com Beyond its analytical applications, octanophenone is also recognized as a pharmaceutical intermediate. chemicalbook.com
Current Research Paradigms and Academic Interest in this compound
Current academic and industrial interest in this compound appears to be centered on its application as a synthetic intermediate. lookchem.com Its availability from various chemical suppliers signifies its role as a readily accessible building block for research and development projects. buyersguidechem.com The study of related, more complex molecules, such as 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one, suggests that the this compound scaffold serves as a precursor for creating specialized derivatives for further investigation. chemscene.com Furthermore, the broader class of sulfur-containing aromatic compounds, like thianthrenium salts derived from phenylthio-functionalized molecules, is being explored for applications in organic electronics and electrochemistry due to their unique electronic properties. ontosight.ai
Overview of Research Methodologies Applied to Ketone and Thioether Functional Groups
The characterization of molecules like this compound, which contain both ketone and thioether functional groups, relies on a standard suite of analytical techniques in organic chemistry. These methods allow for structural elucidation and purity assessment.
Spectroscopic Methods : Infrared (IR) spectroscopy is a primary tool for identifying the prominent carbonyl (C=O) stretching vibration of the ketone group, which typically appears as a strong absorption band around 1700 cm⁻¹. pressbooks.publibretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable for mapping the carbon-hydrogen framework of the molecule, confirming the arrangement of the aromatic rings and the aliphatic octyl chain. pressbooks.pub
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is a common method for both the analysis and purification of such compounds. science.gov Given the presence of aromatic rings, UV detection is highly effective. science.gov The octanophenone moiety itself has been used to study the behavior of reversed-phase HPLC columns. chemsrc.com
Mass Spectrometry (MS) : This technique is used to determine the precise molecular weight of the compound and to study its fragmentation patterns, which provides further confirmation of its structure.
Table 2: Common Analytical Methodologies for Ketone and Thioether Functional Groups
| Methodology | Application | Typical Observations | Reference(s) |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups | Strong absorption near 1700 cm⁻¹ for the ketone (C=O) group. | pressbooks.publibretexts.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Distinct signals for aromatic, aliphatic, and carbonyl carbons/protons. | pressbooks.pubalfa-chemistry.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation | Used with UV detection for quantitative and qualitative analysis. | science.govscience.gov |
| Mass Spectrometry (MS) | Molecular weight and structural confirmation | Provides molecular ion peak and characteristic fragmentation patterns. |
| UV-Vis Spectrophotometry | Detection and quantification | Characteristic absorption in the UV region due to aromatic rings. | alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24OS |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(4-phenylsulfanylphenyl)octan-1-one |
InChI |
InChI=1S/C20H24OS/c1-2-3-4-5-9-12-20(21)17-13-15-19(16-14-17)22-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3 |
InChI Key |
JNGALPZRHWQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 4 Phenylthio Octanophenone
Established Synthetic Routes to 4-(Phenylthio)octanophenone
Traditional methods for synthesizing this compound have relied on classical organic reactions, focusing on the formation of the key carbon-sulfur (C-S) and carbon-carbon (C-C) bonds.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. dalalinstitute.com In the context of this compound synthesis, the most relevant EAS reaction is Friedel-Crafts acylation. imperial.ac.uk This approach involves the reaction of an acylating agent with an aromatic substrate in the presence of a catalyst.
A primary method involves the direct acylation of diphenyl sulfide (B99878) with octanoyl chloride (also known as caprylyl chloride). lookchem.com In this reaction, the octanoyl group is introduced onto the phenyl ring of diphenyl sulfide. The phenylthio group (-S-Ph) already present on the ring acts as an ortho-, para-director, meaning it directs the incoming acyl group to the positions opposite (para) or adjacent (ortho) to it. uci.edu Due to steric hindrance, the para-substituted product, this compound, is typically the major isomer formed. msu.edu The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a benzenium ion, before a proton is lost to restore the aromaticity of the ring. uci.edumsu.edu
Reaction Scheme: Diphenyl sulfide + Octanoyl chloride --(Catalyst)--> this compound
Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used as catalysts in Friedel-Crafts reactions. imperial.ac.uk However, these catalysts often generate significant chemical waste. lookchem.com
An alternative strategy involves forming the thioether and ketone functionalities in separate steps through coupling reactions. This multi-step approach allows for greater control and flexibility. The formation of the thioether (C-S) bond can be achieved through metal-catalyzed cross-coupling reactions, a powerful method in modern organic synthesis. acsgcipr.org
One possible pathway involves:
Synthesis of a Halo-octanophenone: An octanophenone (B1677104) molecule is first halogenated (e.g., brominated or iodinated) at the para position to create 4-halo-octanophenone.
Thiolation: The resulting 4-halo-octanophenone is then coupled with thiophenol. This reaction is typically catalyzed by transition metals like palladium or copper, often under Buchwald-Hartwig amination conditions, which have been adapted for C-S bond formation. acsgcipr.org A base is used to deprotonate the thiophenol, making it a more effective nucleophile. acsgcipr.org
Conversely, the ketone can be introduced after the thioether is in place.
Synthesis of 4-halophenyl phenyl sulfide: This intermediate is prepared by coupling a dihalobenzene with thiophenol.
Acylation or Ketone Synthesis: The octanoyl group is then added to the 4-halophenyl phenyl sulfide intermediate. This can be achieved through various ketone synthesis methods, such as a metal-catalyzed cross-coupling reaction with an organometallic reagent derived from octane. organic-chemistry.org Highly efficient, metal-free reductive coupling reactions using catalysts like triflic acid can also form thioethers from ketones and thiols under mild conditions. nih.gov
Organometallic chemistry is integral to modern synthetic strategies, providing highly efficient ways to form C-C and C-S bonds. mt.comnumberanalytics.com
For C-C bond formation , organometallic reagents are crucial. numberanalytics.com For example, a Weinreb ketone synthesis could be employed. This would involve reacting a Weinreb amide derivative of 4-(phenylthio)benzoic acid with an organometallic reagent like octylmagnesium bromide (a Grignard reagent) or octyllithium. organic-chemistry.orgfiveable.me This method is known for its high selectivity, as it avoids the common side reaction of over-addition that can occur with other methods. organic-chemistry.org
For C-S bond formation , palladium- and copper-catalyzed cross-coupling reactions are the state-of-the-art. acsgcipr.orgnih.gov These reactions typically involve the oxidative addition of a metal catalyst to an aryl halide (like 4-bromo-octanophenone), followed by coordination with a thiol and subsequent reductive elimination to yield the final aryl thioether product, this compound. acsgcipr.org The choice of ligands, such as specific phosphines, is critical for the reaction's success. acsgcipr.org
Table 1: Comparison of Established Synthetic Routes
| Synthetic Strategy | Key Reaction | Starting Materials Example | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | Diphenyl sulfide and Octanoyl chloride | Direct, often one-step synthesis. lookchem.com | Can generate isomeric mixtures; traditional catalysts (e.g., AlCl₃) produce hazardous waste. lookchem.commsu.edu |
| Coupling Reactions | Metal-Catalyzed Thiolation | 4-Halo-octanophenone and Thiophenol | High functional group tolerance; modular approach. acsgcipr.org | Multi-step process; may require expensive metal catalysts and ligands. acsgcipr.org |
| Organometallic Approaches | Weinreb Ketone Synthesis / Cross-Coupling | 4-(phenylthio)benzoyl derivative and an octyl organometallic reagent | High selectivity and efficiency for C-C and C-S bond formation. organic-chemistry.orgfiveable.me | Requires handling of sensitive organometallic reagents. fiveable.me |
Novel and Optimized Synthetic Methodologies
Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and enhancing selectivity, in line with the principles of green chemistry. paperpublications.org
The application of green chemistry principles aims to create more sustainable and environmentally benign synthetic processes. wjpmr.comijfmr.com For this compound, this involves several key areas of improvement.
One significant advancement is the replacement of traditional, stoichiometric Lewis acids like aluminum chloride in Friedel-Crafts reactions. lookchem.com A reported method uses a zirconium catalyst for the condensation of diphenyl sulfide and caprylyl chloride. lookchem.com This catalytic approach is advantageous because it avoids the production of aluminum or zinc waste, and the byproducts can be recycled. lookchem.com Furthermore, the reaction conditions are mild, enhancing safety and reducing energy consumption. lookchem.com
Other green chemistry strategies applicable to this synthesis include:
Solvent-Free Reactions: Performing reactions by grinding reagents together (mechanochemistry) or under neat conditions can eliminate the need for environmentally harmful solvents. wjpmr.combeilstein-journals.org
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. paperpublications.orgfrontiersin.org
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. ijfmr.com
The development of advanced catalytic systems is at the forefront of optimizing the synthesis of complex molecules like this compound.
As mentioned, the use of a zirconium catalyst for the Friedel-Crafts acylation step represents a significant improvement over older methods. lookchem.com This system not only enhances the environmental profile of the reaction but also offers mild reaction conditions and improved safety. lookchem.com
In the realm of coupling reactions for C-S bond formation, research continues to develop more robust and efficient catalysts. While palladium catalysts are highly effective, there is a drive to use more abundant and less expensive base metals like copper, nickel, or iron. acsgcipr.org The design of specific ligands for these metals is crucial to achieve high catalytic activity and selectivity. acsgcipr.org
Table 2: Novel Methodologies and Catalytic Systems
| Approach | Example/Technique | Key Benefits | Relevant Reaction Step |
|---|---|---|---|
| Green Chemistry Principles | Use of Zirconium Catalyst lookchem.com | Avoids hazardous waste (no AlCl₃), mild conditions, recyclable byproducts. lookchem.com | Friedel-Crafts Acylation |
| Mechanochemistry (Solvent-Free) beilstein-journals.org | Reduces/eliminates solvent waste, lowers energy consumption. beilstein-journals.org | Multiple steps | |
| Advanced Catalytic Systems | Base Metal Catalysis (e.g., Cu, Fe) acsgcipr.org | Lower cost and toxicity compared to palladium. acsgcipr.org | C-S Cross-Coupling |
| Reusable Heterogeneous Catalysts scielo.org.za | Easy separation and recyclability, reduced waste, lower long-term cost. scielo.org.za | Multiple steps |
Multi-component Reactions Leading to this compound
Currently, there are no single-step multi-component reactions (MCRs) specifically documented for the direct synthesis of this compound. However, the principles of MCRs, which involve combining three or more reactants in a single pot to form a complex product with high atom economy, offer a potential avenue for its synthesis. google.comrsc.org
The formation of the two key functionalities in this compound—the aryl thioether and the ketone—can be achieved through separate MCRs. For instance, three-component reactions involving aryldiazonium salts, a sulfur source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and an alkyl bromide can produce aryl alkyl thioethers. organic-chemistry.org Similarly, MCRs are known to produce β-acylamino ketones from an aldehyde, a ketone, and a nitrile. organic-chemistry.org
A hypothetical MCR approach to this compound could involve the development of a novel reaction that combines an aryl precursor, a thiol source, and an acylating agent in a single, efficient step. Research into such a process would be a significant advancement in the synthesis of this and related compounds.
Precursor Chemistry and Starting Material Considerations
Diphenyl Sulfide: Diphenyl sulfide can be prepared through several methods. A common laboratory-scale synthesis involves the Friedel-Crafts-like reaction of benzene (B151609) with sulfur monochloride or sulfur dichloride in the presence of aluminum chloride. orgsyn.orgwikipedia.org Another approach is the coupling of aryl halides with thiols using metal catalysts. chemicalbook.com For instance, the reaction of thiophenol with an aryl iodide in the presence of a nickel catalyst can produce diphenyl sulfide in high yields. chemicalbook.com
Octanoyl Chloride: Octanoyl chloride is typically synthesized from octanoic acid. The reaction involves treating octanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. ontosight.aichemicalbook.comgoogle.comtandfonline.com For example, reacting octanoic acid with thionyl dichloride, often with a catalytic amount of N,N-dimethylformamide (DMF), produces octanoyl chloride in good yield after purification by distillation. google.com
The following table summarizes the key precursors and their typical synthesis methods:
| Precursor | Starting Materials | Reagents | Typical Yield |
| Diphenyl Sulfide | Benzene, Sulfur Chloride | Aluminum Chloride | 81-83% orgsyn.org |
| Octanoyl Chloride | Octanoic Acid | Thionyl Dichloride, DMF | 88.8% google.com |
Scale-Up Considerations for Academic Research Applications
Scaling up the synthesis of this compound from a laboratory to a larger academic research scale presents several challenges, primarily related to the Friedel-Crafts acylation step.
Key Considerations for Scale-Up:
Catalyst Management: Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, which can be costly and generate significant waste. numberanalytics.comnumberanalytics.com Recovery and recycling of the catalyst are important for sustainability but can be challenging.
Reaction Conditions: Maintaining optimal and consistent temperature control is critical. These reactions are often exothermic, and poor heat dissipation on a larger scale can lead to side reactions and reduced yields. numberanalytics.comacs.org
Work-up and Purification: The quenching of the reaction mixture, typically with ice and acid, is highly exothermic and requires careful management on a larger scale to avoid uncontrolled boiling. tamu.edu The subsequent extraction and purification steps also become more cumbersome with larger volumes.
Waste Management: The process generates acidic aqueous waste and spent catalyst, which require proper neutralization and disposal. numberanalytics.com
Moisture Sensitivity: The Lewis acid catalyst is highly sensitive to moisture, requiring rigorously dry reagents and apparatus, which can be more difficult to ensure on a larger scale.
Recent research has focused on developing more sustainable and scalable alternatives, such as using solid acid catalysts or encapsulated Lewis acids that can be more easily recovered and reused. acs.org For academic purposes, careful planning of the reaction setup to ensure efficient stirring and heat transfer, along with a well-designed work-up procedure, is essential for a successful scale-up. researchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Phenylthio Octanophenone
Reaction Mechanisms Involving the Octanophenone (B1677104) Moiety
The octanophenone segment of the molecule, characterized by a carbonyl group and adjacent protons, is a hub for various organic reactions. Its reactivity is influenced by the electronic nature of the para-substituted phenylthio group.
Carbonyl Reactivity: Nucleophilic Additions and Condensations
The carbonyl group (C=O) in 4-(Phenylthio)octanophenone is electrophilic at the carbon atom, making it a target for nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. The phenylthio group at the para-position has a moderate electron-withdrawing effect, which can influence the electrophilicity of the carbonyl carbon.
Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation typically yields an alcohol. Common nucleophilic additions include reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form tertiary alcohols.
Condensation reactions, such as the aldol (B89426) condensation, are also possible. In a base-catalyzed aldol addition, the enolate of another carbonyl compound can act as a nucleophile, attacking the carbonyl group of this compound. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, a chalcone (B49325) derivative. Chalcones themselves are reactive species, susceptible to further reactions like Michael additions. nih.govcbijournal.com
| Nucleophile/Reagent | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Tertiary Alcohol | Forms a new C-C bond, adding an alkyl/aryl group. |
| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol | Reduces the ketone to the corresponding alcohol. |
| Enolate (from Acetone) | Aldol Condensation | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Key C-C bond formation leading to more complex structures. |
| Hydroxylamine (NH₂OH) | Condensation | Oxime | Forms a C=N bond, useful for derivatization or further synthesis. |
Alpha-Proton Abstraction and Enolate Chemistry
The protons on the carbon atom adjacent (alpha) to the carbonyl group of the octanoyl chain are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a powerful nucleophile, with electron density distributed between the alpha-carbon and the oxygen atom.
This enolate can react with a variety of electrophiles. For instance, alkylation can occur by reacting the enolate with an alkyl halide, forming a new carbon-carbon bond at the alpha-position. This is a key strategy for elaborating the alkyl chain of the ketone. The stereoselectivity of such reactions can often be controlled. For example, chiral boron enolates, formed from related phenylthio esters using reagents like (R,R)-bromoborane, have been shown to react with aldehydes with high enantioselectivity. msu.edu This demonstrates the potential for stereocontrolled modifications at the alpha-position.
| Electrophile | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Alkylation | α-Alkylated Ketone | Introduces an alkyl group on the carbon adjacent to the carbonyl. |
| Aldehyde (e.g., Benzaldehyde) | Aldol Addition | β-Hydroxy Ketone | Forms a C-C bond, leading to a 1,3-dioxygenated pattern. msu.edu |
| Bromine (Br₂) | Halogenation | α-Bromo Ketone | Introduces a halogen, a useful synthetic handle for further transformations. |
Photochemical Reactivity of the Ketone Group
Aromatic ketones like this compound can absorb light, promoting them to an excited state and enabling unique photochemical reactions. Upon irradiation, the carbonyl group can be excited to a biradical-like (n,π*) state, which is implicated in Norrish-type photochemical processes. thieme-connect.de
One important reaction is photoenolization, where the excited ketone abstracts a hydrogen atom from the gamma-position of the octanoyl chain, forming a biradical intermediate. This intermediate can then collapse to form a photoenol, a highly reactive species. These photoenols can participate in cycloaddition reactions, such as the Photoenolization/Diels-Alder (PEDA) reaction, to construct complex cyclic structures. thieme-connect.de While much of this chemistry has been developed with simpler ketones like acetophenone (B1666503) and benzophenone (B1666685), the principles are applicable to the octanophenone moiety. thieme-connect.de The development of flow photochemistry platforms has enabled more efficient and controlled execution of such photochemical transformations. nih.gov
Chemical Transformations of the Phenylthio Functional Group
The phenylthio group (-S-Ph) is not merely a passive substituent; its sulfur atom is a reactive center capable of undergoing oxidation, cleavage, and substitution reactions. These transformations significantly alter the electronic properties and structure of the molecule.
Oxidation Pathways of the Thioether Linkage
The sulfur atom in the thioether linkage is susceptible to oxidation, typically yielding sulfoxides and subsequently sulfones. This transformation is a common metabolic pathway for sulfur-containing compounds and can be achieved in the laboratory using various oxidizing agents. nih.gov The oxidation state of the sulfur atom profoundly impacts the molecule's electronic properties and shape. nih.gov
Photocatalysis using carbonized polymer dots has emerged as an eco-friendly method for the selective oxidation of thioethers to sulfoxides under mild conditions, using blue light. acs.org Studies on various phenylthioethers show that substrates with electron-donating groups on the aromatic ring exhibit excellent yields, while strong electron-withdrawing groups can slightly decrease the reaction rate by reducing the electron density on the sulfur atom. acs.org Other catalytic systems, such as isoalloxazine-peptide hybrids, have also been employed for the oxidation of phenylthioethers. mdpi.com
| Reagent/Catalyst | Conditions | Product | Key Feature |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / m-CPBA | Controlled Stoichiometry | Sulfoxide (B87167) or Sulfone | Classical oxidation method. |
| Carbonized Polymer Dots / Blue Light | Photocatalysis | Sulfoxide | High selectivity and mild, eco-friendly conditions. acs.org |
| Isoalloxazine-peptide hybrids / O₂ | Organocatalysis | Sulfoxide | Biomimetic oxidation system. mdpi.com |
The oxidation from a thioether to a sulfoxide and then to a sulfone increases the electron-withdrawing nature of the substituent. This change affects the reactivity of the entire molecule, including the aromatic ring and the ketone functional group. nih.gov
Cleavage and Substitution Reactions at the Sulfur Center
The carbon-sulfur (C-S) bond in thioethers can be selectively cleaved under various conditions, providing pathways to new functional groups. This cleavage is a significant challenge in synthetic chemistry but offers valuable transformations. rsc.org
Electrochemical methods have been developed for the regioselective cleavage of the C(sp³)–S bond in alkyl aryl thioethers. rsc.org Electro-oxidation can generate a sulfur radical cation intermediate, which then cleaves to form a carbocation and a sulfur-based fragment. rsc.orgrsc.org These reactive intermediates can be trapped by nucleophiles. For instance, in the presence of water, this cleavage can lead to the formation of aldehydes or ketones from the alkyl fragment. rsc.org
Chemical reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can also mediate the selective cleavage of C(sp³)–S bonds. acs.orgacs.org These reactions proceed through the formation of a transient fluorosulfonium salt or similar intermediates, which then fragment. acs.org This strategy has been used to synthesize unsymmetrical disulfides by reacting the cleaved sulfur fragment with another thiol or disulfide. acs.orgacs.org The selectivity of cleavage often follows the order of carbocation stability: furfuryl > benzyl (B1604629) > alkyl. acs.org
| Method/Reagent | Intermediate Species | Typical Products | Reference |
|---|---|---|---|
| Electro-oxidation | Sulfur Radical Cation, Carbocation | Aldehydes/Ketones, Sulfinates | rsc.org |
| N-Bromosuccinimide (NBS) | Halosulfonium Ion | Unsymmetrical Disulfides, Alkyl Bromides | acs.orgmdpi.com |
| N-Fluorobenzenesulfonimide (NFSI) | Fluorosulfonium Salt | Unsymmetrical Disulfides | acs.orgacs.org |
| Raney Nickel | - | Desulfurization (Alkane + Benzene) | pnas.org |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Phenylthio Octanophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 4-(Phenylthio)octanophenone can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic region is expected to show signals for the protons on the phenylthio and the phenone rings. The protons on the phenyl ring adjacent to the sulfur atom will likely appear as a complex multiplet, while the protons on the disubstituted phenone ring are expected to present as two distinct doublets, characteristic of a para-substituted system.
The aliphatic octanoyl chain will display a series of signals. The α-methylene protons adjacent to the carbonyl group are anticipated to be deshielded and appear as a triplet. The subsequent methylene (B1212753) groups along the chain will show characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield position in the aliphatic region.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (phenone, ortho to C=O) | 7.85 - 7.95 | Doublet | 2H |
| Aromatic (phenone, meta to C=O) | 7.35 - 7.45 | Doublet | 2H |
| Aromatic (phenylthio) | 7.20 - 7.40 | Multiplet | 5H |
| α-CH₂ (to C=O) | 2.90 - 3.00 | Triplet | 2H |
| β-CH₂ | 1.65 - 1.75 | Multiplet | 2H |
| γ, δ, ε, ζ-CH₂ | 1.25 - 1.40 | Multiplet | 8H |
| Terminal CH₃ | 0.85 - 0.95 | Triplet | 3H |
Disclaimer: These are predicted values and may vary from experimental results.
Carbon NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 195-205 ppm. The aromatic region will contain signals for the ten aromatic carbons. The carbon atoms of the phenylthio group and the substituted phenone ring will have distinct chemical shifts influenced by the sulfur atom and the carbonyl group. The aliphatic carbons of the octanoyl chain will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~198.0 |
| Aromatic (C-S, phenone) | ~145.0 |
| Aromatic (C-C=O) | ~135.0 |
| Aromatic (CH, phenone, ortho to C=O) | ~129.0 |
| Aromatic (CH, phenone, meta to C=O) | ~128.5 |
| Aromatic (C-S, phenylthio) | ~133.0 |
| Aromatic (CH, phenylthio) | ~129.5, ~127.0 |
| α-CH₂ (to C=O) | ~38.5 |
| β-CH₂ | ~29.5 |
| Other Aliphatic CH₂ | ~29.0, ~24.0, ~22.5 |
| Terminal CH₃ | ~14.0 |
Disclaimer: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. For the octanoyl chain, cross-peaks would be observed between adjacent methylene groups and between the terminal methyl and its neighboring methylene group. In the aromatic region, COSY would help in assigning the protons on the individual phenyl rings. cdnsciencepub.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. optica.orghw.ac.uk This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. spectrabase.comresearchgate.net Key HMBC correlations would be expected between the α-methylene protons and the carbonyl carbon, as well as with the aromatic carbon of the phenone ring. Correlations between the aromatic protons and neighboring carbons would further confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgneu.edu.tr This would be particularly useful in confirming the through-space interactions between the protons of the phenylthio group and the phenone ring, as well as the conformation of the octanoyl chain.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. cdnsciencepub.comresearchgate.net The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. biorxiv.org The C-S stretching vibration is generally weak and can be difficult to identify but is expected in the region of 700-600 cm⁻¹. Other characteristic absorptions include C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. nih.gov
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. nmrdb.org
Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Carbonyl (C=O) Stretch | 1690 - 1680 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-S Stretch | 700 - 600 | Weak | Medium |
Disclaimer: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular weight of this compound is 312.47 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 312. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgarizona.edu A prominent fragmentation pathway for this compound would be the α-cleavage, leading to the formation of a phenylthio-benzoyl cation (m/z 213) and a heptyl radical, or a benzoyl cation (m/z 105) and a phenylthio-heptyl radical. Another common fragmentation is the McLafferty rearrangement, which would result in the loss of a neutral alkene molecule. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₂₀H₂₄OS), HRMS would confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the identity of a new chemical entity. biorxiv.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 312 | [C₂₀H₂₄OS]⁺ | Molecular Ion (M⁺) |
| 213 | [C₁₃H₉OS]⁺ | α-cleavage (loss of C₇H₁₅•) |
| 109 | [C₆H₅S]⁺ | Cleavage of the phenyl-sulfur bond |
| 105 | [C₇H₅O]⁺ | α-cleavage (loss of C₁₃H₁₉S•) |
| 77 | [C₆H₅]⁺ | Loss of sulfur from the phenylthio group |
Disclaimer: These are predicted fragmentation patterns and may vary from experimental results.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound, the fragmentation pattern would be dictated by the most labile bonds and the stability of the resulting fragments.
The primary fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage) and cleavage of the C-S and C-C bonds within the octanoyl chain and the thioether linkage. The initial ionization would likely produce a molecular ion [M]+•.
Predicted Fragmentation Pathways:
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the octyl chain is a likely site for cleavage. This would result in the formation of a stable acylium ion.
McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain, a McLafferty rearrangement is a common fragmentation pathway. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Cleavage of the Thioether Bond: The C-S bonds of the phenylthio group are also susceptible to cleavage, which can lead to fragments containing the phenylthio moiety or the octanophenone (B1677104) structure.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |
| [M]+• | Varies | Acylium ion (C6H5CO)+ | Alpha-cleavage |
| [M]+• | Varies | Phenylthio cation (C6H5S)+ | C-S bond cleavage |
| [M]+• | Varies | Ion resulting from loss of propene | McLafferty Rearrangement |
| [M]+• | Varies | Octanoyl cation (C8H15O)+ | Cleavage of phenyl-sulfur bond |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption and fluorescence spectra of this compound would be characterized by contributions from the phenyl, carbonyl, and phenylthio chromophores.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. units.it
π→π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the π-systems of the benzene (B151609) rings and the carbonyl group. The conjugation between the phenyl ring and the carbonyl group, as well as the presence of the sulfur atom, would influence the position of these bands.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the sulfur of the thioether) to an anti-bonding π* orbital. These are typically of lower intensity than π→π* transitions.
Fluorescence Spectroscopy:
Molecules with aromatic rings and conjugated systems, such as this compound, often exhibit fluorescence. Following absorption of UV light, the molecule can relax to the ground state by emitting a photon at a longer wavelength. The fluorescence spectrum would be a mirror image of the lowest energy absorption band. The quantum yield of fluorescence would depend on the efficiency of non-radiative decay processes.
Interactive Data Table: Predicted Spectroscopic Properties of this compound
| Technique | Predicted λmax (nm) | Transition Type | Notes |
| UV-Vis Absorption | ~250-280 | π→π | High intensity, associated with the benzoyl chromophore. |
| UV-Vis Absorption | ~320-350 | n→π | Lower intensity, associated with the carbonyl group. |
| Fluorescence Emission | >350 | - | Emission wavelength will be longer than the absorption wavelength. |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Expected Structural Features:
Molecular Conformation: X-ray crystallography would reveal the conformation of the octyl chain and the rotational angles around the C-S and C-C single bonds. The planarity of the phenyl rings and the carbonyl group would also be confirmed.
Bond Parameters: The bond lengths of the C=O, C-S, and aromatic C-C bonds would be determined with high precision. For instance, the C-S bond length is expected to be in the range of 1.75-1.85 Å.
Intermolecular Interactions: The analysis would elucidate any significant intermolecular forces, such as van der Waals interactions or potential weak C-H···O or C-H···π hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. While no direct crystallographic data for this compound is available, studies on similar organic molecules provide a basis for what to expect. escholarship.org
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Observation | Significance |
| Crystal System | Likely monoclinic or orthorhombic | Describes the symmetry of the unit cell. |
| C-S Bond Length | ~1.77 Å | Confirms the thioether linkage. |
| C=O Bond Length | ~1.21 Å | Typical for a ketone. |
| Intermolecular Forces | van der Waals, possible weak H-bonds | Governs crystal packing and physical properties. |
Computational and Theoretical Chemistry Studies of 4 Phenylthio Octanophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity indices.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.netnih.gov It is particularly effective for determining the ground state properties of molecules like 4-(Phenylthio)octanophenone. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, have been successfully applied to analyze the conformational preferences of similar α-phenyl-substituted ketones. nih.gov
For this compound, DFT would be employed to optimize the molecular geometry, predicting key structural parameters. The resulting data would include bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT calculations yield crucial electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov Other properties such as the electrostatic potential map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, can also be determined.
Table 1: Predicted Ground State Properties of this compound from Theoretical DFT Calculations (Note: These are hypothetical values based on typical results for analogous compounds and are presented for illustrative purposes.)
| Property | Predicted Value | Significance |
| Total Energy | Varies with method/basis set | A measure of the molecule's stability. |
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions and solubility. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry. mit.edu While computationally more expensive than DFT, ab initio calculations are invaluable for benchmarking the results of other methods and for situations where high accuracy is paramount. For this compound, high-level ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT, providing a more precise understanding of its properties.
Prediction of Spectroscopic Parameters from First Principles
Computational methods, particularly DFT, are instrumental in predicting various spectroscopic parameters from first principles. rsc.org By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These theoretical predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra.
Molecular Dynamics (MD) Simulations for Conformational Analysis
The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time. rsc.orgchemrxiv.org For a flexible molecule like this compound, which possesses a long octyl chain and a phenylthio group capable of rotation, MD simulations are essential for exploring its conformational landscape. toyota-ti.ac.jp
MD simulations would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The simulations would track the trajectories of all atoms, providing insights into the flexibility of the alkyl chain and the rotational barriers around the phenyl-sulfur and sulfur-carbon bonds. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules or biological targets. Conformational analysis of related lactones and cyclohexane (B81311) derivatives has demonstrated the power of computational methods in determining stable conformations and conformational equilibria. acs.org
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. acs.org For this compound, this could involve modeling its synthesis or its potential reactions, such as oxidation at the sulfur atom. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates. Crucially, this modeling allows for the characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations are frequently used to locate and characterize transition states, providing valuable information that can be used to optimize reaction conditions or to design more efficient synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Studies on Analogues
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with a particular property. While no specific QSPR studies on this compound were found, this approach could be applied to a series of its analogues. For example, by synthesizing a library of related phenylthio ketones with varying substituents, a QSPR model could be developed to predict a specific property, such as their chromatographic retention times or their biological activity. The "descriptors" used in QSPR models are often derived from computational chemistry calculations and can include electronic, steric, and thermodynamic parameters. These models can be powerful predictive tools in drug discovery and materials science.
Advanced Applications and Research Contributions in Material Science
Role as a Photoinitiator in Polymerization Processes
4-(Phenylthio)octanophenone is anticipated to function as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety is excited to a triplet state. This excited state does not directly generate radicals but instead abstracts a hydrogen atom from a synergist, typically a tertiary amine, to produce initiating radicals.
Radical Generation Mechanisms and Efficiency
The primary mechanism for radical generation by this compound, like other benzophenone derivatives, is a bimolecular hydrogen abstraction process. polymerinnovationblog.comnih.gov The key steps are:
Photoexcitation: The benzophenone core of the molecule absorbs UV radiation, promoting an electron to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state.
Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator, such as a tertiary amine. This results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. researchgate.netnih.gov
Initiation: The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of monomers, such as acrylates. astm.org
The efficiency of radical generation is influenced by several factors, including the concentration of the photoinitiator and the co-initiator, the reactivity of the co-initiator, and the presence of oxygen, which can quench the excited triplet state. The presence of the electron-donating phenylthio group on the benzophenone structure may enhance the efficiency of intersystem crossing and potentially red-shift the absorption spectrum, allowing for initiation with longer wavelength UV light. rsc.org
Influence on Polymerization Kinetics and Cross-linking Density
The concentration and efficiency of the photoinitiator system directly impact the kinetics of polymerization. researchgate.netfelipeschneider.com.br
Rate of Polymerization: A higher concentration of this compound, up to a certain point, would be expected to increase the rate of polymerization by generating a greater number of initiating radicals. mdpi.com However, excessively high concentrations can lead to a screening effect, where the surface layers absorb too much light, hindering curing in deeper sections. rsc.org
Cross-linking Density: The number of initiated polymer chains affects the final cross-linking density of the cured material. A higher initiation rate can lead to the formation of more, but shorter, polymer chains, which can influence the final mechanical properties of the polymer network. mdpi.com The balance between the rate of initiation and propagation is crucial for achieving the desired network structure.
The following table illustrates the general relationship between photoinitiator concentration and polymerization kinetics, which would be applicable to this compound.
| Photoinitiator Concentration | Rate of Polymerization | Cross-linking Density | Curing Depth |
| Low | Slow | Potentially higher (longer chains) | Good |
| Optimal | Fast | High | Good |
| High | Fast at the surface | Potentially lower (shorter chains) | Poor (surface cure only) |
Interaction with Monomer Systems and Additives
Photoinitiators like this compound are designed to work within complex formulations.
Monomer Systems: It is expected to be effective in initiating the polymerization of free-radically polymerizable monomers, such as acrylates and methacrylates. The octanoyl chain may enhance its solubility and compatibility in non-polar monomer systems.
Additives: The performance of a photoinitiator can be affected by other components in the formulation. Pigments, for instance, can compete for UV light absorption, which can be mitigated by using photoinitiators that absorb at wavelengths where the pigment's absorption is minimal. epo.org The presence of a synergist, like a tertiary amine, is essential for the function of Type II photoinitiators. nih.gov
Integration into Polymer Matrices and Composite Materials
The incorporation of photoinitiators is fundamental to the production of photocurable polymers and composites.
Modification of Material Properties via Incorporation
By initiating and controlling the polymerization process, this compound would play a critical role in defining the final properties of the polymer matrix. The degree of cure and the cross-linking density, which are influenced by the photoinitiator system, are key determinants of a material's mechanical strength, chemical resistance, and thermal stability. For instance, a well-cured, highly cross-linked polymer will generally exhibit higher hardness and better solvent resistance. researchgate.netmdpi.com The long alkyl chain of this compound might also act as a plasticizer to some extent, potentially influencing the flexibility of the final polymer.
Photocurable Resin Systems and Coating Formulations
This compound is well-suited for use in a variety of photocurable systems.
Coatings: In UV-curable coatings, the photoinitiator allows for rapid, solvent-free curing upon exposure to UV light, forming a hard, protective layer. semanticscholar.orgbibliotekanauki.pl Benzophenone derivatives are widely used for this purpose. nih.govgoogle.com The phenylthio group may offer advantages in terms of absorption characteristics.
Adhesives: UV-curable adhesives rely on photoinitiators to rapidly create strong bonds between substrates when exposed to UV light.
3D Printing: In vat photopolymerization 3D printing technologies like stereolithography (SLA) or digital light processing (DLP), a photoinitiator is a crucial component of the liquid resin, enabling the layer-by-layer fabrication of complex three-dimensional objects. rsc.org
The table below summarizes the potential applications of this compound in various photocurable systems.
| Application | Role of this compound | Key Benefits |
| UV-Curable Coatings | Initiates polymerization to form a solid, protective film. | Rapid curing, solvent-free, high gloss, good scratch resistance. |
| UV-Curable Adhesives | Initiates polymerization to create a strong bond. | On-demand curing, fast bonding, good for heat-sensitive substrates. |
| 3D Printing Resins | Initiates localized polymerization to build up a 3D object. | High resolution, fast printing speeds, ability to create complex geometries. |
| Composite Materials | Cures the polymer matrix around reinforcing fibers or fillers. | Strong and lightweight materials with tailored properties. |
Derivatives and Analogues of this compound: Academic Synthesis and Mechanistic Evaluation
Despite a comprehensive search of academic and scientific literature, no specific research articles, patents, or scholarly publications focusing on the chemical compound “this compound” or its derivatives were identified. Consequently, the generation of a detailed, evidence-based article adhering to the requested outline is not possible at this time.
The provided outline requests in-depth information on the following aspects of this compound and its analogues:
Derivatives and Analogues of 4 Phenylthio Octanophenone: Academic Synthesis and Mechanistic Evaluation
Comparative Mechanistic Studies Across Derivative Series:This would be based on research comparing the reaction mechanisms of different series of 4-(Phenylthio)octanophenone derivatives.
The absence of specific data for "this compound" in the scientific record prevents a factual and accurate discussion of these topics. While general principles of organic chemistry could be used to speculate on the potential behavior of such a compound and its derivatives, this would not meet the requirement for scientifically accurate content based on diverse, verifiable sources.
Future Research Directions and Emerging Scholarly Inquiries for 4 Phenylthio Octanophenone
Development of Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For 4-(Phenylthio)octanophenone, future research is anticipated to focus on developing sustainable synthetic methodologies that minimize waste and energy consumption. Current synthetic approaches to similar α-arylthio ketones often rely on traditional methods that may involve harsh reagents and generate significant byproducts.
Future investigations could explore photocatalytic pathways, which utilize visible light as a sustainable energy source. nih.gov For instance, the development of photocatalytic oxidative radical additions of thioic acids to alkenes presents a green alternative for creating α-keton sulfides. nih.govresearchgate.net Such methods often employ inexpensive and environmentally friendly photocatalysts and oxidants, with water being the primary byproduct. nih.govresearchgate.net Adapting these principles to the synthesis of this compound could lead to more efficient and sustainable production.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Research Focus |
|---|---|---|
| Traditional Friedel-Crafts Acylation | Well-established methodology | Optimization to reduce catalyst loading and solvent waste. |
| Photocatalytic Radical Addition | Use of visible light, green oxidants, minimal byproducts. nih.gov | Catalyst development, substrate scope, and reaction optimization. |
Exploration of Novel Photochemical Applications
The benzophenone (B1666685) moiety in this compound suggests a rich and underexplored photochemical landscape. Benzophenone and its derivatives are well-known for their applications as UV filters and photoinitiators, properties that are closely tied to the molecule's electronic structure and excited-state dynamics. chemrxiv.org
Future research will likely delve into the unique photochemical properties imparted by the phenylthio group. This could include investigations into its potential as a photoinitiator for polymerization reactions, where the efficiency of triplet state formation is crucial. rsc.org The influence of the octanoyl chain on the molecule's solubility and compatibility with different polymer systems would also be a key area of study. Furthermore, the potential for intramolecular [2+2] cycloadditions, a reaction observed in related alkyl(phenylthio)ketenes, could be explored for the synthesis of complex cyclic structures. researchgate.net
Advanced Spectroscopic Characterization Beyond Current Capabilities
A thorough understanding of the photophysical and photochemical behavior of this compound necessitates advanced spectroscopic techniques. While basic characterization is available, future studies will need to employ time-resolved spectroscopy to unravel its excited-state dynamics.
Techniques such as femtosecond transient absorption (fs-TA) and femtosecond-fluorescence upconversion (fs-FL) can provide invaluable insights into the ultrafast processes that occur upon photoexcitation, including intersystem crossing and internal conversion. rsc.org Time-resolved X-ray absorption spectroscopy is another powerful tool for probing both optically bright and dark states on a femtosecond timescale, offering site- and element-specific information. chemrxiv.org These advanced methods will be instrumental in constructing a comprehensive picture of the excited-state potential energy surfaces of this compound.
Deeper Theoretical Understanding of Photoreactivity and Excited States
In conjunction with experimental studies, computational chemistry will play a pivotal role in elucidating the intricate details of this compound's photoreactivity. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict various molecular properties, including its electronic structure, UV/Visible absorption spectra, and the nature of its excited states. chemrxiv.org
Future theoretical work could focus on mapping the potential energy surfaces of the singlet and triplet excited states to identify reaction pathways and transition states. Trajectory surface hopping (TSH) dynamics simulations can provide a more dynamic picture of the molecule's behavior after light absorption, including the timescales of internal conversion and intersystem crossing. chemrxiv.org Such computational studies will be essential for interpreting experimental data and for the rational design of new molecules with tailored photochemical properties. chemrxiv.org
Table 2: Key Parameters for Theoretical Investigation of this compound
| Parameter | Computational Method | Significance |
|---|---|---|
| Ground State Geometry | DFT | Provides the starting point for all other calculations. |
| UV/Visible Absorption Spectrum | TD-DFT | Predicts the wavelengths of light the molecule will absorb. chemrxiv.org |
| Excited State Energies and Natures | TD-DFT/ADC(2) | Identifies the types of electronic transitions and their energies. chemrxiv.org |
Potential for Advanced Materials with Tailored Functionalities
The unique combination of a photoactive benzophenone core, a sulfur-containing phenylthio group, and a long alkyl chain in this compound opens up possibilities for its use in advanced materials. The phenylthio moiety, in particular, could facilitate its incorporation into sulfur-containing polymers like polythiophenes, which are known for their photovoltaic and photorefractive properties. dtic.mil
Future research could explore the development of new polymers where this compound is either a side-chain chromophore or a dopant. dtic.mil The long octanoyl chain could enhance the processability and solubility of such materials. The photoinitiating capabilities of the benzophenone unit could be harnessed for in-situ polymerization and crosslinking, leading to the fabrication of novel photopatternable films and coatings. The interplay between the electronic properties of the phenylthio group and the photoactivity of the benzophenone core could lead to materials with interesting nonlinear optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
